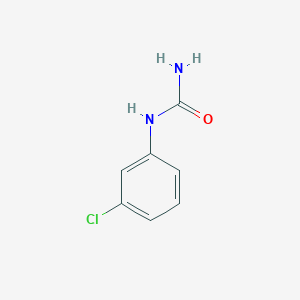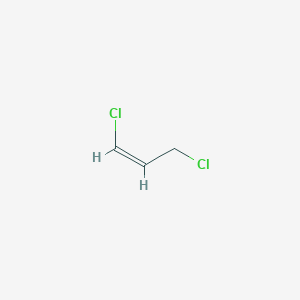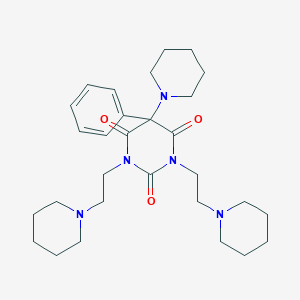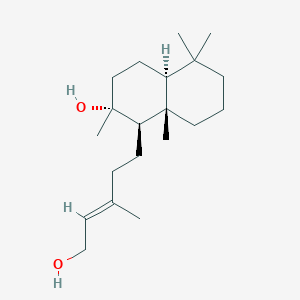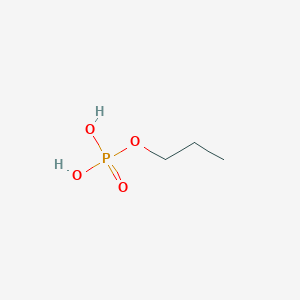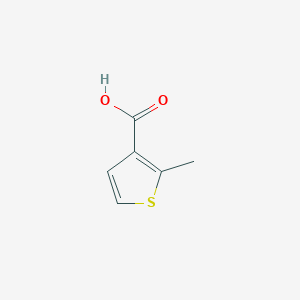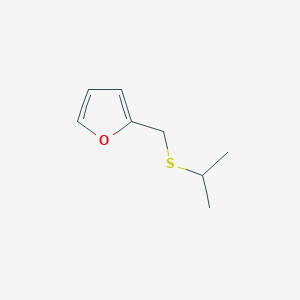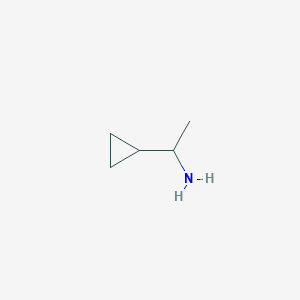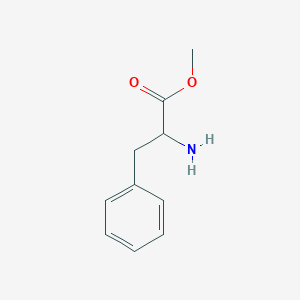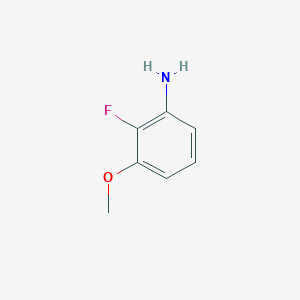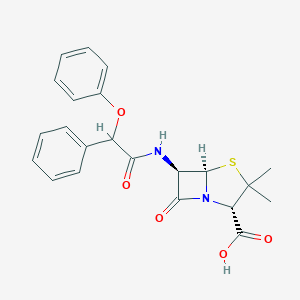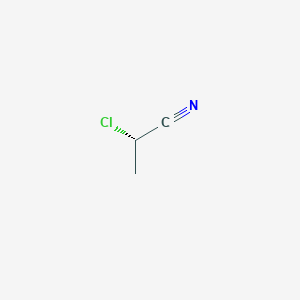
2-Chloropropionitrile
Descripción general
Descripción
2-Chloropropionitrile is a chemical compound that has been the subject of various studies due to its interesting chiroptical properties and its utility in the synthesis of other compounds. It is known for its vibrational optical activity, which can be analyzed using Raman optical activity (ROA) instruments to study molecular structures and interactions . The compound has been prepared from (S)-(+)-alanine, and its specific rotation has been found to be temperature-dependent, which is attributed to a mixed mode involving methyl torsion and C-C≡N bending .
Synthesis Analysis
The synthesis of 2-chloropropionitrile derivatives has been explored in several studies. For instance, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was obtained using a novel protocol involving Vilsmeier–Haack chlorination . Another study reported the synthesis of 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives through an AlCl3-mediated C-C bond-forming reaction, which showed potential as PDE4 inhibitors . Additionally, (S)-2-Chloropropionate, a synthetic intermediate for herbicides, was produced by asymmetric reduction of 2-chloroacrylate with a recombinant Escherichia coli system .
Molecular Structure Analysis
The molecular structure of 2-chloropropionitrile has been investigated using various spectroscopic techniques. X-ray analysis, IR, NMR, and electronic spectroscopy have been employed to study structural features of related compounds . The microwave spectrum of 2-chloropropionitrile has also been analyzed, providing insights into the rotational constants, nuclear quadrupole coupling constants of chlorine, and the molecular structure determined from ab initio calculations .
Chemical Reactions Analysis
2-Chloropropionitrile is involved in various chemical reactions due to its reactivity. It serves as a precursor for the production of 2-chloropropionic acid, which is used in the manufacture of pesticides, dyestuffs, and agrochemicals . The resolution of 2-chloropropionic acid and its esters has been extensively researched, with methods including chemical, enzymatic, chromatographic, and extraction techniques being summarized and compared .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-chloropropionitrile have been characterized through spectroscopic studies. The vibrational optical activity within the low-frequency region and the observation of many combination and overtone ROA bands have provided extensive information about the compound's intermolecular interactions . The chiroptical properties, such as specific rotation and optical rotatory dispersion (ORD) curves, have been measured in various solvents and in the gas phase, revealing the compound's temperature-dependent behavior .
Aplicaciones Científicas De Investigación
Vibrational Optical Activity Studies
- Study 1: Vibrational optical activity (VOA) spectroscopy is a valuable tool for analyzing molecular structures and interactions. A study found that 2-chloropropionitrile exhibits strong vibrational Raman optical activity, particularly in the low-frequency region (40-150 cm-1), which can be attributed to intermolecular vibrations. This discovery expands the understanding of molecular structure and flexibility, such as the bending of the CCN group, and highlights the potential of VOA spectroscopy in studying chiral molecules and liquids (Michal et al., 2019).
Microwave Spectroscopy
- Study 2: Microwave spectroscopy has been used to analyze the molecular structure of 2-chloropropionitrile. This study offers insights into its rotational constants, centrifugal distortion constants, and nuclear quadrupole coupling tensor. The findings enhance understanding of the molecule's structure and compare it with related molecules, contributing to the broader field of molecular spectroscopy (Ogata et al., 1997).
Chiroptical Properties
- Study 3: Research on the chiroptical properties of (S)-(-)-2-chloropropionitrile, derived from (S)-(+)-alanine, has provided valuable data on its optical rotatory dispersion (ORD) curves in various solvents and phases. This study contributes to the understanding of the molecule's specific rotation and its temperature dependence, which is crucial for applications in chiral analysis and stereoselective synthesis (Wiberg et al., 2005).
Safety in Chemical Reactions
- Study 4: The safety aspects of reactions involving 2-chloropropionitrile have been examined, particularly in the under-pressure reaction of trichloroacetyl chloride and acrylonitrile. The study emphasizes the importance of controlling temperature and stirring to prevent explosive reactions, providing crucial insights for large-scale industrial applications (Fakhraian et al., 2003).
Photolysis and Catalysis Research
- Study 5: Research on the enhanced photolysis of selectively deuterated 2-chloropropane, a closely related compound, provides insights into site-specific bond cleavage in intermediate photofragments. This study is significant for understanding photoinduced reactions and has potential implications for the study of 2-chloropropionitrile in similar contexts (Mathews et al., 1994).
Catalytic Degradation of Pollutants
- Study 6: The application of visible light on copper-doped titanium dioxide in catalyzing the degradation of chlorophenols, including 2-chlorophenol, demonstrates the potential of this approach in environmental cleanup and pollution control. This research could guide the development of effective photocatalytic materials for the degradation of similar compounds (Lin et al., 2018).
Safety And Hazards
Propiedades
IUPAC Name |
2-chloropropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN/c1-3(4)2-5/h3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAYPRPPXRWGQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401030864 | |
| Record name | (+/-)-2-Chloropropionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloropropionitrile | |
CAS RN |
1617-17-0, 70886-58-7 | |
| Record name | Propanenitrile, 2-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1617-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanenitrile, 2-chloro-, (+)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70886-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-2-Chloropropiononitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070886587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-2-Chloropropionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloropropionitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.064 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (+)-2-chloropropiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.144 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



